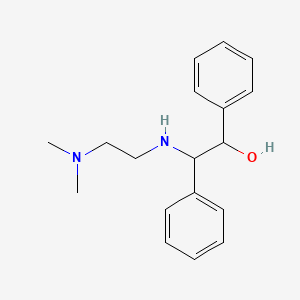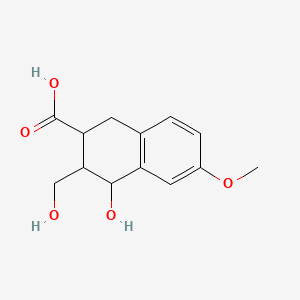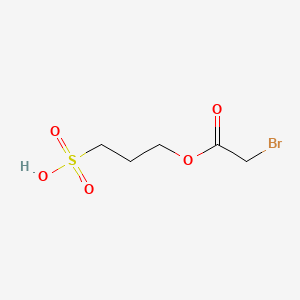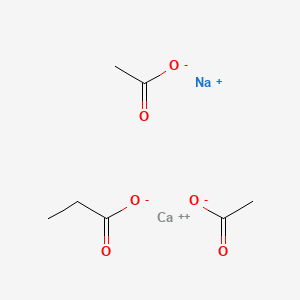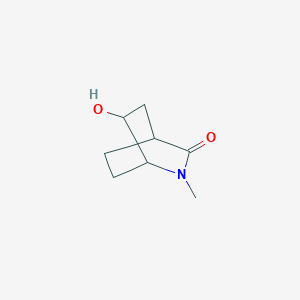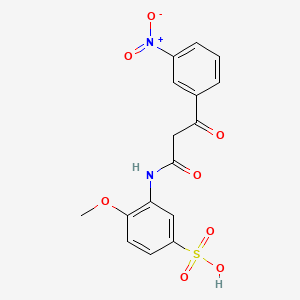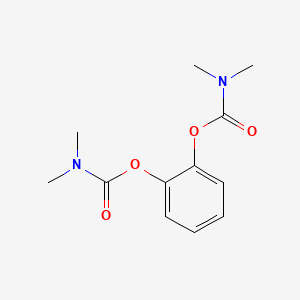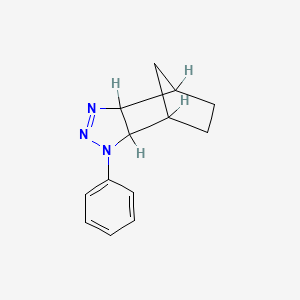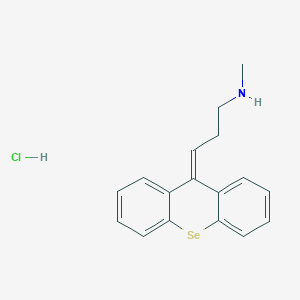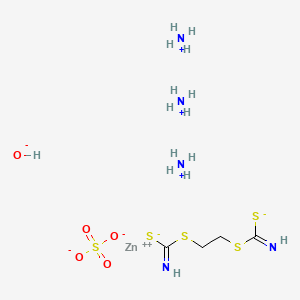
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is a complex chemical compound with a unique structure that includes zinc and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves multiple steps, including the reaction of zinc salts with sulfur-containing ligands. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using zinc sulfate and other sulfur-containing reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization or filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc and sulfur atoms, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or sulfides .
Applications De Recherche Scientifique
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate has several scientific research applications:
Mécanisme D'action
The mechanism of action of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves its interaction with molecular targets such as enzymes and proteins. The zinc atoms can coordinate with active sites, altering the function of these biomolecules. Additionally, the sulfur atoms can participate in redox reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc sulfate
- Zinc hydroxide
- Zinc sulfide
- Triazole derivatives
Uniqueness
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is unique due to its complex structure, which combines zinc and sulfur atoms in a specific arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C4H19N5O5S5Zn |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.3H3N.H2O4S.H2O.Zn/c5-3(7)9-1-2-10-4(6)8;;;;1-5(2,3)4;;/h1-2H2,(H2,5,7)(H2,6,8);3*1H3;(H2,1,2,3,4);1H2;/q;;;;;;+2/p-2 |
Clé InChI |
CIUIUMSJUSUKGY-UHFFFAOYSA-L |
SMILES canonique |
C(CSC(=N)[S-])SC(=N)[S-].[NH4+].[NH4+].[NH4+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



